molecular formula C31H60O5 B053044 1,2-Dimyristoyl-sn-glycerol CAS No. 60562-16-5

1,2-Dimyristoyl-sn-glycerol

Cat. No. B053044
CAS RN: 60562-16-5
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-LJAQVGFWSA-N
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Description

Synthesis Analysis

DMG synthesis involves esterification reactions where myristoyl groups are attached to the first and second hydroxyl groups of glycerol. This process can be catalyzed by acid or base catalysts under controlled conditions to ensure specificity and high yield. While the synthesis details of DMG itself are not directly documented, related processes for structurally similar lipids have been well-studied. For example, the synthesis of perdeuterated phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d72) highlights the synthetic pathways applicable to DMG (Kingsley & Feigenson, 1979).

Molecular Structure Analysis

The molecular structure of DMG is characterized by its glycerol backbone to which two myristoyl chains are attached. This structure is crucial for its packing and interaction properties. Studies on similar molecules, like DMPC, have provided insights into the molecular packing and orientation in bilayers, which can be extrapolated to understand DMG's behavior. The crystal structure analysis of related lipids offers clues to the glycerol conformation and the overall molecular arrangement (Goto et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving DMG primarily relate to its functional groups' reactivity, such as the ester bonds in the glycerol backbone. These reactions can include hydrolysis, transesterification, and oxidation, which can alter DMG's physical and chemical properties. The stability and reactivity of DMG are influenced by its molecular structure, which dictates its behavior in different environments and applications.

Physical Properties Analysis

The physical properties of DMG, including its phase behavior and membrane-forming capabilities, are influenced by its molecular structure. Studies on DMPC, a phospholipid with similar fatty acid chains, reveal that the lipid bilayers' structural and morphological characteristics can inform on DMG's behavior. The lipid bilayers' order, molecular orientation, and phase transitions are critical for understanding DMG's physical properties in biological and synthetic systems (Zawisza et al., 2008).

Chemical Properties Analysis

DMG's chemical properties, such as its hydrophobicity, melting point, and solubility, are key to its applications. The interaction of DMG with other molecules, including ions and other lipids, affects its behavior in mixed systems. For instance, the interaction of DMG with divalent cations can significantly alter its phase behavior and structural properties, demonstrating the importance of understanding these chemical interactions for applications in membrane studies and lipid-based formulations (Garidel et al., 2000).

Scientific Research Applications

Summary of the Application

1,2-Dimyristoyl-sn-glycerol, when coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs), has been found to have advantages in neurotherapy and drug delivery .

Methods of Application or Experimental Procedures

In a study, the surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with 1,2-Dimyristoyl-sn-glycerol. These modified nanoparticles were then co-incubated with rat adrenal pheochromocytoma (PC-12) cells to observe the effect of 1,2-Dimyristoyl-sn-glycerol on the distribution of SPIONs in cells .

Results or Outcomes

The results showed that 1,2-Dimyristoyl-sn-glycerol coated SPIONs were effectively distributed on the membranes of axons, dendritic and myelin sheaths. These nanoparticles were transported in the brain faster than those without 1,2-Dimyristoyl-sn-glycerol. In vitro experiments found that these nanoparticles enter cells more easily .

2. Enhancing the Constancy and Antiproliferative Effect of Carmofur

Summary of the Application

1,2-Dimyristoyl-sn-glycerol has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not detailed in the source .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

1,2-Dimyristoyl-sn-glycerol coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery . It may be used as a reactant in the preparation of 1,2-[13,13-2H2]dimyristoyl-sn-glycero-3-phosphoethanolamine and sodium 1,2-ditetradecanoyl-sn-glycer-3-yl phenyl phosphate .

properties

IUPAC Name

[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBCSFJKETUREV-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182801
Record name 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(14:0/14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dimyristoyl-sn-glycerol

CAS RN

60562-16-5
Record name 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60562-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimyristin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMYRISTIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
626
Citations
D Buchnea - Lipids, 1971 - Wiley Online Library
Procedures have been developed for the synthesis of both enantiomeric forms of mixed fatty acid, saturated and polyunsaturated 1,2‐diacyl‐sn‐glycerols and 2,3‐diacyl‐sn‐glycerols …
Number of citations: 60 aocs.onlinelibrary.wiley.com
MU Ahmad, UM Krishna, SM Ali, S Choudhury… - Lipids, 2007 - Springer
A novel phosphonium salt methodology was utilized for the first time to synthesize 1,3-, and 1,2-diphosphatidylglycerol. Optically active 1,2-di-O-acyl-sn-glyceryl phosphate was coupled …
Number of citations: 3 link.springer.com
HBA De Bont, JH Van Boom… - Recueil des Travaux …, 1992 - Wiley Online Library
The synthesis of a dimyristoylglycerol peptide is reported. Starting from 1,2‐diisopropylidene‐sn‐glycerol, a 1,2‐dimyristoyl‐sn‐glycerol derivative has been synthesized which has …
Number of citations: 9 onlinelibrary.wiley.com
B ESPINOZA, I Silman, R Arnon… - European journal of …, 1991 - Wiley Online Library
We have previously shown that two ectoenzymes, acetylcholinesterase (AChE) and alkaline phosphatase, are released from the surface and from particulate fractions of the parasite …
Number of citations: 39 febs.onlinelibrary.wiley.com
M del Mar Martínez‐Senac, J Villalaín… - European Journal of …, 1999 - Wiley Online Library
The secondary structure of amyloid βAP(25–35) peptide was studied in pure form and in the presence of different phospholipid vesicles, by using Fourier transform infrared …
Number of citations: 107 febs.onlinelibrary.wiley.com
H Eibl, A Blume - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1979 - Elsevier
A complete titration of phosphatidic acid bilayer membranes was possible for the first time by the introduction of a new anaologue, 1,2- dihexadecyl -sn- glycerol-3-phosphoric acid, …
Number of citations: 169 www.sciencedirect.com
B Sternberg, C L'Hostis, CA Whiteway… - Biochimica et Biophysica …, 1992 - Elsevier
The mechanism whereby bacteriorhodopsin (BR), the light driven proton pump from the purple membrane of Halobacterium halobium, arranges in a 2D-hexagonal array, has been …
Number of citations: 95 www.sciencedirect.com
H Eibl - Proceedings of the National Academy of Sciences, 1978 - National Acad Sciences
The synthesis of phospholipids described herein allows an almost quantitative conversion of 1,2-diacylglycerols to phospholipids via cyclic intermediates such as oxazaphospholanes …
Number of citations: 149 www.pnas.org
A Lohninger, A Nikiforov - Journal of Chromatography A, 1980 - Elsevier
A quantitative determination of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine from dog lungs by means of the corresponding diacyl glycerol trimethylsilyl ether derivative with 1,2-…
Number of citations: 26 www.sciencedirect.com
V Micol, P Sánchez-Piñera, J Villalaín, A de Godos… - Biophysical journal, 1999 - cell.com
Lipid activation of protein kinase C α (PKC α) was studied by using a model mixture containing 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-dimyristoyl-sn-glycero-3-…
Number of citations: 47 www.cell.com

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